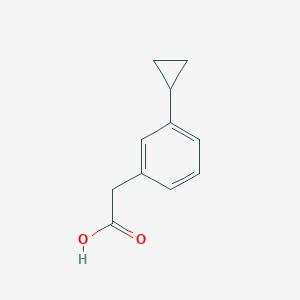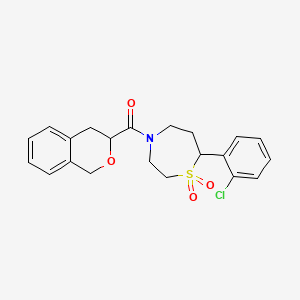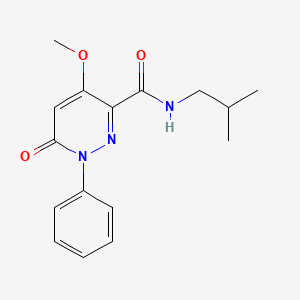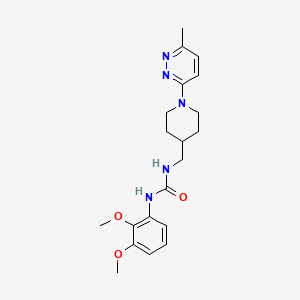
2-(3-Cyclopropylphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Cyclopropylphenyl)acetic acid is a chemical compound primarily used for research purposes. It has a molecular weight of 176.22 .
Molecular Structure Analysis
The molecular formula of 2-(3-Cyclopropylphenyl)acetic acid is C11H12O2 . The InChI code for the compound is 1S/C11H12O2/c12-11(13)7-8-2-1-3-10(6-8)9-4-5-9/h1-3,6,9H,4-5,7H2,(H,12,13) .Physical And Chemical Properties Analysis
2-(3-Cyclopropylphenyl)acetic acid is a powder that is stored at room temperature . It has a melting point of 75-80 degrees Celsius .Applications De Recherche Scientifique
Dual Inhibition of Enzymes
2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl, 2,3-dihydro-1H-pyrrolizine-5-yl)-acetic acid (ML 3000) is a compound closely related to 2-(3-Cyclopropylphenyl)acetic acid. It acts as a dual inhibitor of the enzymes cyclo-oxygenase and 5-lipoxygenase. This compound exhibits a range of activities including antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative effects in animal experiments, without causing gastrointestinal damage (Laufer, Tries, Augustin, & Dannhardt, 1994).
Antimicrobial Activity
A series of 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid, a compound structurally similar to 2-(3-Cyclopropylphenyl)acetic acid, demonstrated significant antimicrobial activities against various microbial strains in vitro (Noolvi, Patel, Kamboj, & Cameotra, 2016).
Complexing Properties in Medicine
Cyclen and cyclam derivatives containing acetic acid pendant arms, similar to 2-(3-Cyclopropylphenyl)acetic acid, are used for complexing with copper and lanthanides, which is relevant in medical applications. The stability constants for these complexes are influenced by the basicity of amine groups and the macrocyclic effect (Lukeš, Kotek, Vojtisek, & Hermann, 2001).
Catalyst for Hydrophenylation
PdCl2(PPh3)2, in an aqueous solution of acetic acid, catalyzes the hydrophenylation of alkynes with sodium tetraphenylborate under mild conditions, producing phenyl alkenes. This reaction is related to the use of acetic acid derivatives in catalytic processes (Zeng & Hua, 2008).
Xanthine Oxidase Inhibition
Amino acid [1-(aminomethyl)cyclohexyl]acetic acid was used to create compounds that showed selective xanthine oxidase inhibitory activities. These activities were significantly effective, especially in zinc complexes, compared to other metal complexes (Ikram et al., 2015).
Safety and Hazards
The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mécanisme D'action
Target of Action
Acetic acid, a related compound, is known to induce a localized inflammatory response by releasing free arachidonic acid (aa) from tissue phospholipids via cyclooxygenase (cox), leading to prostaglandin production . This suggests that 2-(3-Cyclopropylphenyl)acetic acid may have similar targets and mechanisms.
Mode of Action
This response is typically characterized by pain sensation, which is often used in animal studies to evaluate the efficacy of analgesics .
Biochemical Pathways
For instance, acetic acid is known to trigger the release of AA from tissue phospholipids via the COX pathway, leading to the production of prostaglandins . These molecules play a crucial role in mediating inflammatory responses and pain sensation.
Result of Action
This response could potentially be used to evaluate the efficacy of analgesics in animal studies .
Propriétés
IUPAC Name |
2-(3-cyclopropylphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11(13)7-8-2-1-3-10(6-8)9-4-5-9/h1-3,6,9H,4-5,7H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBBIGITZNWWSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC(=C2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Cyclopropylphenyl)acetic acid | |
CAS RN |
1540440-87-6 |
Source


|
| Record name | 2-(3-cyclopropylphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(5-Methylimidazo[1,2-a]pyrazin-2-yl)acetic acid;dihydrochloride](/img/structure/B2377038.png)



![N-(2-methoxy-5-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2377045.png)

![3-[3-(Trifluoromethyl)phenyl]azetidine-1-sulfonyl fluoride](/img/structure/B2377049.png)
![4-(4-(2-Thia-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)phenyl)-2-methyloxazole](/img/structure/B2377050.png)
![ethyl 1-[4-(3-aminophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B2377051.png)
![4-[4-(Benzyloxy)phenoxy]butan-1-amine hydrochloride](/img/structure/B2377052.png)
![3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(3,4-dimethylphenyl)pyridazine](/img/structure/B2377056.png)
![2-(3,4-dimethoxyphenyl)-4-(3-(trifluoromethyl)benzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2377057.png)